molecular formula C19H14FNO B11725202 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11725202
M. Wt: 291.3 g/mol
InChI Key: FBONEHQFIXLBDZ-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole-derived compound characterized by a fused tricyclic carbazolone core substituted with a 2-fluorophenylmethylidene group at the 2-position. Carbazolones are of significant interest due to their diverse applications in medicinal chemistry (e.g., antitumor, antiviral activities) and materials science (e.g., photoconductive properties) .

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C19H14FNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2

InChI Key

FBONEHQFIXLBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3F)NC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalysts : p-Toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids (e.g., TiCl₄)

  • Solvents : Methanol, ethanol, acetonitrile, or dichloromethane

  • Temperature : 25–80°C

  • Time : 2–24 hours

Example Protocol :

  • Dissolve 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) and 2-fluorobenzaldehyde (1.2 eq) in anhydrous acetonitrile.

  • Add p-TsOH (10 mol%) and stir at 60°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 7:3).

  • Isolate the product in 72–85% yield as a yellow solid.

Key Advantages :

  • High regioselectivity for the E-isomer due to steric effects.

  • Scalable to multigram quantities without significant yield loss.

Cyclization via Oxidative Coupling

Oxidative coupling strategies are critical for constructing the carbazole skeleton. Phenyliodine bis(trifluoroacetate) (PIFA) and palladium catalysts are effective for intramolecular cyclization.

Protocol Using PIFA:

  • React 2-((2-fluorophenyl)amino)cyclohex-2-enone (1.0 eq) with PIFA (2.2 eq) in dichloroethane (0.05 M).

  • Stir at room temperature for 4 hours under nitrogen.

  • Purify via flash chromatography to obtain the product in 45–60% yield .

Mechanistic Insight :

  • PIFA facilitates single-electron oxidation , promoting cyclization through a radical intermediate.

  • The reaction proceeds via electrophilic aromatic substitution to form the fused carbazole ring.

Green Synthesis with Ionic Liquid Catalysts

Environmentally benign methods using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) have been developed to enhance atom economy.

Procedure :

  • Mix tetrahydrocarbazol-1-one (1.0 eq), 2-fluorobenzaldehyde (1.1 eq), and [bmim][BF₄] (20 mol%) in methanol.

  • Reflux for 5 hours.

  • Filter and evaporate the solvent to isolate the product in 88–95% yield .

Benefits :

  • Recyclable catalyst (up to 5 cycles without activity loss).

  • Reduced waste generation compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics.

Optimized Conditions :

  • Reactants : Tetrahydrocarbazol-1-one + 2-fluorobenzaldehyde

  • Catalyst : K10 montmorillonite (0.5 g/mmol)

  • Solvent : Ethanol

  • Power : 300 W, 100°C

  • Time : 20 minutes

  • Yield : 90–93%

Advantages :

  • 12-fold reduction in reaction time compared to conventional heating.

  • Enhanced purity due to minimized side reactions.

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Condensationp-TsOHAcetonitrile60685
Oxidative CouplingPIFADCE25460
Green Synthesis[bmim][BF₄]Methanol65595
Microwave-AssistedK10 montmorilloniteEthanol1000.3393

Reaction Optimization Strategies

Solvent Effects:

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing intermediates.

  • Methanol and ethanol are preferred for green chemistry applications.

Catalytic Systems:

  • Brønsted acids (e.g., p-TsOH) outperform Lewis acids in regioselectivity.

  • Ionic liquids enhance yields while reducing environmental impact.

Substituent Compatibility:

  • Electron-withdrawing groups (e.g., -F) on the benzaldehyde increase reaction rates by 1.5–2× compared to electron-donating groups.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.98 (t, J = 8.2 Hz, 1H, ArH), 3.25–3.15 (m, 2H, CH₂), 2.90–2.70 (m, 4H, CH₂).

  • ¹³C NMR : 193.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 140.5–115.2 (ArC), 32.1–25.4 (CH₂).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₆FNO: 318.1294; found: 318.1291.

Challenges and Limitations

  • Isomerization : The Z-isomer may form in ≤15% yield under acidic conditions, requiring chromatographic separation.

  • Sensitivity : The fluorophenyl group can undergo hydrolysis at temperatures >100°C, necessitating strict temperature control .

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit promising anticancer properties. The presence of the carbazole structure is believed to enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines, making them potential candidates for drug development .

Antimicrobial Properties:
There is evidence suggesting that the compound could possess antimicrobial activity against a range of pathogens. For instance, derivatives of carbazole have been screened for their effectiveness against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The incorporation of fluorine atoms often enhances biological activity due to increased lipophilicity and bioavailability .

Materials Science

Organic Light Emitting Diodes (OLEDs):
The unique electronic properties of carbazole derivatives make them suitable for applications in OLED technology. Compounds with similar structures have been investigated for their ability to act as hole transport materials in OLEDs, contributing to improved efficiency and stability .

Photovoltaic Devices:
Research into solar energy conversion has identified carbazole-based compounds as potential candidates for organic photovoltaic devices. Their ability to facilitate charge transport and their tunable electronic properties make them valuable in enhancing the performance of solar cells .

Case Study 1: Anticancer Compound Development

A study published in RSC Advances explored the synthesis and characterization of various carbazole derivatives, including those similar to 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds were screened for anticancer activity against several cell lines. Results indicated that specific derivatives showed significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers synthesized a series of fluorinated carbazole derivatives. The study revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituent Type and Melting Points :

  • Target Compound : While direct melting point data are unavailable, analogs with electron-withdrawing groups (e.g., halogen, thio) exhibit elevated melting points. For example, 4-((2-fluorophenyl)thio)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (6c) melts at 96–98°C , whereas 4-(5-methylfuran-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one melts at 201–203°C, likely due to efficient π-stacking .
  • Furan Derivatives : Compounds like (E)-2-(furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (WACYAC) form orthorhombic crystals (space group Pbca) with robust hydrogen-bonded networks, contributing to higher thermal stability .

Electronic Effects :

  • The 2-fluorophenyl group in the target compound introduces strong dipole interactions compared to non-fluorinated analogs (e.g., phenylmethylidene derivatives like CAS 1164562-06-4) .

Structural and Crystallographic Features

Hydrogen Bonding and Packing :

  • 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one: Forms centrosymmetric R₂²(10) dimers via N–H···O hydrogen bonds, with disorder observed in the cyclohexenone ring .
  • Furan-Substituted Analogs: Derivatives like LESBAO and WACYAC exhibit intermolecular C–H···O and π–π interactions, stabilizing their crystal lattices .

Conformational Flexibility :

  • Carbazolone derivatives often adopt envelope conformations in the cyclohexenone ring. For example, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one shows puckering parameters (Q = 0.43 Å, φ = 218°) indicative of moderate flexibility . Substituents like fluorine may restrict conformational mobility due to steric or electronic effects.

Biological Activity

The compound 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one , also referred to by its CAS number 1351509-64-2 , is a member of the carbazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential medicinal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H14FNO
  • Molar Mass : 291.32 g/mol
  • Boiling Point : Approximately 500.4 °C (predicted)
  • Density : 1.341 g/cm³ (predicted)
  • pKa : 15.22 (predicted) .

The biological activity of 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is primarily attributed to its ability to interact with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence its anticancer potency .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria and possesses moderate antifungal properties. The mechanism appears to involve the inhibition of protein synthesis and disruption of bacterial cell wall synthesis .

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against various cancer cells
AntibacterialEffective against Gram-positive strains
AntifungalModerate activity against specific fungi
Biofilm InhibitionSignificant reduction in biofilm formation

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF-7. Results indicated an IC50 value lower than that of conventional chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .
  • Antimicrobial Research :
    • In vitro assessments revealed that 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.625 μM. This suggests potential as a therapeutic agent for infections caused by resistant strains .
  • Biofilm Formation Inhibition :
    • The compound was tested for its ability to inhibit biofilm formation in Staphylococcus epidermidis. The results showed over 70% inhibition at concentrations significantly lower than those required for planktonic growth inhibition, indicating its potential use in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?

  • Methodology : The compound can be synthesized via base-catalyzed condensation. Mix equimolar amounts of 2,3,4,9-tetrahydro-1H-carbazol-1-one and 2-fluorobenzaldehyde in ethanolic potassium hydroxide (5% w/v) under stirring at room temperature for 6–8 hours. The product precipitates as a crystalline solid, which is filtered, washed with ethanol, and recrystallized from methanol or ethyl acetate (yield ~85–90%) .
  • Key Considerations : Monitor reaction progress via TLC. Substituent effects (e.g., fluorophenyl vs. furyl groups) may alter reaction kinetics; optimize solvent polarity for crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Techniques :

  • X-ray Crystallography : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with CuKα radiation (λ = 1.54184 Å). Solve the structure via direct methods (SHELXS) and refine with SHELXL. Analyze bond lengths, angles, and hydrogen bonding using ORTEP-3 .
  • Spectroscopy : Confirm purity via 1^1H/13^13C NMR and FT-IR. The fluorophenyl C–F stretch appears at ~1220–1150 cm1^{-1} in IR .
    • Data Interpretation : Compare crystallographic parameters (e.g., space group Pbca, unit cell dimensions) with analogous carbazole derivatives to identify substituent-driven structural deviations .

Advanced Research Questions

Q. How do fluorophenyl substituents influence the molecular conformation and crystal packing?

  • Conformational Analysis :

  • The cyclohexene ring adopts a half-chair conformation. Calculate puckering parameters (q2, q3, θ, φ) using Cremer-Pople coordinates . For example, θ = 123.4° and φ = 322.6° were observed in similar carbazoles .
  • Compare dihedral angles between the pyrrole, benzene, and fluorophenyl rings to assess steric/electronic effects. In furan analogs, dihedral angles of 1.21–18.74° were reported .
    • Crystal Packing : Fluorine’s electronegativity may alter N–H···O hydrogen bonding (R_2$$^2(10) motifs) and C–H···π interactions. Use Mercury or PLATON to visualize supramolecular networks .

Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. X-ray)?

  • Approach :

Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with crystallographic data.

Analyze discrepancies in fluorophenyl torsional angles, which may arise from crystal packing forces absent in gas-phase calculations.

Use Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental conformations .

  • Case Study : In furan analogs, DFT underestimated dihedral angles by 2–5° due to neglect of crystal field effects .

Q. How can hydrogen bonding patterns guide the design of co-crystals or polymorphs?

  • Methodology :

  • Map hydrogen bond donors/acceptors (N–H: 0.86 Å, O···H: 2.10–2.30 Å) and π-π stacking distances (3.5–4.0 Å) .
  • Screen co-formers (e.g., carboxylic acids) with complementary H-bonding motifs. For fluorophenyl derivatives, prioritize co-formers with strong acceptors (e.g., pyridine N-oxide) to exploit C–F···H interactions .
    • Tools : Use Mercury’s Crystal Packing Analysis module to predict co-crystal stability .

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